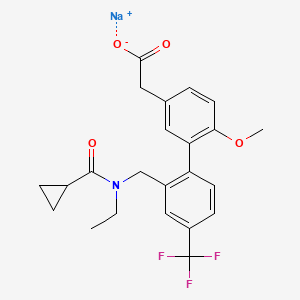

AM-156

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1224977-85-8 |

|---|---|

Molecular Formula |

C23H23F3NNaO4 |

Molecular Weight |

457.4 g/mol |

IUPAC Name |

sodium;2-[3-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate |

InChI |

InChI=1S/C23H24F3NO4.Na/c1-3-27(22(30)15-5-6-15)13-16-12-17(23(24,25)26)7-8-18(16)19-10-14(11-21(28)29)4-9-20(19)31-2;/h4,7-10,12,15H,3,5-6,11,13H2,1-2H3,(H,28,29);/q;+1/p-1 |

InChI Key |

WFUYBZRTYBYLFG-UHFFFAOYSA-M |

SMILES |

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)C3CC3.[Na+] |

Canonical SMILES |

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)C3CC3.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AM-156; AM 156; AM156; UNII-5V9HJQ1Y75; |

Origin of Product |

United States |

Foundational & Exploratory

IM156: A Technical Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IM156 is a novel and potent biguanide, engineered to overcome the limitations of earlier-generation compounds like metformin. It functions as a powerful inhibitor of mitochondrial Protein Complex 1 (PC1), a critical entry point to the electron transport chain. By disrupting this complex, IM156 effectively shuts down oxidative phosphorylation (OXPHOS), the primary engine of ATP production in many cancer cells. This targeted metabolic disruption leads to a cascade of downstream effects, including the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling, culminating in the suppression of cancer cell growth, proliferation, and survival. Preclinical data have demonstrated its promising anti-cancer activity, particularly in tumors reliant on OXPHOS, including various solid tumors and drug-resistant cancers.[1][2]

Core Mechanism: Inhibition of Mitochondrial Complex I and Oxidative Phosphorylation

IM156 exerts its primary anti-cancer effect by directly targeting and inhibiting the enzymatic activity of mitochondrial Protein Complex 1 (PC1), also known as NADH:ubiquinone oxidoreductase.[1][2] PC1 is the first and largest enzyme of the electron transport chain, responsible for oxidizing NADH and transferring electrons to coenzyme Q10. This process is fundamental to establishing the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis via oxidative phosphorylation.

By inhibiting PC1, IM156 triggers a bioenergetic crisis within the cancer cell, characterized by:

-

Decreased Oxygen Consumption Rate (OCR): As the entry point of the electron transport chain is blocked, the cell's ability to utilize oxygen as the final electron acceptor is significantly diminished.[2]

-

Reduced ATP Production: The disruption of the proton gradient directly impairs the function of ATP synthase, leading to a sharp decline in cellular ATP levels.[2]

This mechanism is particularly effective against cancer cells that are heavily reliant on OXPHOS for their energy demands. This includes certain types of cancers like glioblastoma and gastric cancer, as well as cancer cells that have developed resistance to therapies that target glycolysis.[2]

Signaling Pathway of IM156's Core Mechanism

Caption: IM156 directly inhibits Protein Complex I in the mitochondrion.

Downstream Signaling: AMPK Activation and mTOR Inhibition

The reduction in cellular ATP levels caused by IM156 creates a state of energetic stress, leading to an increase in the AMP:ATP ratio. This shift is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1]

Activated AMPK initiates a signaling cascade aimed at restoring energy balance by:

-

Inhibiting Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in energy-consuming processes like protein and lipid synthesis.

-

Activating Catabolic Pathways: AMPK promotes processes that generate ATP, such as glycolysis and fatty acid oxidation.

A critical downstream target of AMPK is the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth, proliferation, and survival. AMPK directly phosphorylates and inhibits the mTORC1 complex, leading to:

-

Reduced Protein Synthesis: Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for ribosome biogenesis and translation initiation.

-

Induction of Autophagy: mTORC1 is a negative regulator of autophagy, a cellular recycling process that can be triggered by nutrient deprivation. Its inhibition by AMPK can promote autophagy.

The net effect of AMPK activation and mTOR inhibition is a potent cytostatic and, in some cases, cytotoxic effect on cancer cells.

IM156's Impact on the AMPK/mTOR Pathway

References

The Role of IM156 in Mitochondrial Protein Complex I Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM156 is a novel and potent biguanide that acts as a selective inhibitor of mitochondrial protein complex I (also known as NADH:ubiquinone oxidoreductase or PC1).[1][2] As a critical component of the electron transport chain, complex I plays a central role in cellular energy production through oxidative phosphorylation (OXPHOS). By targeting this complex, IM156 disrupts mitochondrial respiration, leading to a cascade of metabolic and signaling events that are of significant interest in the fields of oncology and fibrosis. This technical guide provides an in-depth overview of the mechanism of action of IM156, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

IM156 has demonstrated greater potency than other biguanides, such as metformin and phenformin, in inhibiting OXPHOS.[2] This increased potency allows for a more thorough investigation of the therapeutic potential of complex I inhibition. Preclinical studies have shown the efficacy of IM156 in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[3] Furthermore, a Phase 1 clinical trial in patients with solid tumors has been successfully completed, establishing a recommended Phase 2 dose.[3][4]

Mechanism of Action

IM156 exerts its primary effect by directly inhibiting the enzymatic activity of mitochondrial complex I. This inhibition curtails the transfer of electrons from NADH to ubiquinone, a critical step in the electron transport chain. The immediate consequences of this action are a reduction in the mitochondrial oxygen consumption rate (OCR) and a decrease in ATP synthesis.

The reduction in cellular ATP levels leads to an increase in the AMP:ATP ratio, a key indicator of cellular energy stress. This shift in the energy balance activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[1][5] IM156 has been shown to be approximately 60-fold more potent than metformin in activating AMPK.[1]

Activated AMPK, in turn, initiates a signaling cascade that includes the inhibition of the mammalian target of rapamycin (mTOR) pathway.[6] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. By inhibiting mTOR, IM156 can suppress the growth and proliferation of cancer cells. The downstream effectors of mTOR, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), are key mediators of this anti-proliferative effect.[7][8]

Data Presentation

The following tables summarize the quantitative data available for IM156, highlighting its potency in inhibiting mitochondrial function and related cellular processes.

| Parameter | Cell Line/System | IC50 Value | Reference |

| TGF-β-induced Oxygen Consumption Rate (OCR) Inhibition | WI-38 (Human Pulmonary Fibroblasts) | 14.7 ± 0.1 μM | [1] |

| α-SMA Expression Inhibition | WI-38 (Human Pulmonary Fibroblasts) | 13.2 - 21.3 μM | [1] |

| COL1A1 Deposition Inhibition | WI-38 (Human Pulmonary Fibroblasts) | 13.2 - 21.3 μM | [1] |

| Parameter | Comparison | Fold Difference | Reference |

| AMPK Phosphorylation | IM156 vs. Metformin | ~60-fold more potent | [1] |

Note: Further research is needed to establish a comprehensive profile of IC50 values for IM156 in a wider range of cancer cell lines for both OCR inhibition and cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of IM156 on mitochondrial function and cellular signaling.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol is adapted for the Agilent Seahorse XF96 or similar extracellular flux analyzers.

Materials:

-

Seahorse XF96 cell culture microplates

-

Seahorse XF Calibrant

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4

-

IM156 stock solution

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF96 microplate at a predetermined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

-

Compound Preparation: Prepare a stock solution of IM156 in a suitable solvent (e.g., DMSO) and dilute to working concentrations in the assay medium. Prepare mitochondrial stress test compounds according to the manufacturer's instructions.

-

Assay Setup:

-

On the day of the assay, replace the cell culture medium with pre-warmed assay medium.

-

Incubate the cell plate in a non-CO2 37°C incubator for 1 hour.

-

Load the hydrated sensor cartridge with the mitochondrial stress test compounds and IM156 (or vehicle control) into the appropriate injection ports.

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate and initiate the assay protocol.

-

The instrument will measure baseline OCR before sequentially injecting IM156, followed by oligomycin, FCCP, and rotenone/antimycin A.

-

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of IM156 is quantified by comparing the OCR in treated versus untreated wells.

Mitochondrial Complex I Activity Assay

This biochemical assay measures the specific activity of complex I in isolated mitochondria.

Materials:

-

Isolated mitochondria from cells or tissue

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADH

-

Ubiquinone (Coenzyme Q1)

-

Rotenone (Complex I inhibitor for control)

-

IM156 stock solution

-

Spectrophotometer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from control and IM156-treated cells using a standard differential centrifugation protocol.

-

Protein Quantification: Determine the protein concentration of the mitochondrial preparations using a standard method (e.g., BCA assay).

-

Assay Reaction:

-

In a cuvette, add assay buffer, ubiquinone, and a standardized amount of mitochondrial protein.

-

Add IM156 at various concentrations to different cuvettes. Include a vehicle control and a positive control with rotenone.

-

Initiate the reaction by adding NADH.

-

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance curve). The complex I-specific activity is the rotenone-sensitive rate. Determine the IC50 of IM156 by plotting the percentage of inhibition against the log of the IM156 concentration.

Cellular ATP Level Measurement

This assay quantifies the total cellular ATP content.

Materials:

-

Cells cultured in multi-well plates

-

ATP releasing agent (e.g., trichloroacetic acid or a commercial lysis buffer)

-

ATP assay kit (luciferin/luciferase-based)

-

Luminometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of IM156 or vehicle control for the desired duration.

-

ATP Extraction:

-

Wash the cells with cold PBS.

-

Lyse the cells using an ATP releasing agent to release intracellular ATP.

-

-

Luminescence Measurement:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the ATP assay reagent (containing luciferin and luciferase) to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis: Create a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to the cell number or protein concentration.

Western Blot for Phospho-AMPK (Thr172)

This method detects the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.

Materials:

-

Cells treated with IM156

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the IM156-treated and control cells and determine the protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total AMPKα for normalization.

-

Quantify the band intensities to determine the fold-increase in AMPK phosphorylation.

-

Mandatory Visualizations

Signaling Pathway of IM156

References

- 1. immunomet.com [immunomet.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IM156, a new AMPK activator, protects against polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New metformin derivative HL156A prevents oral cancer progression by inhibiting the insulin-like growth factor/AKT/mammalian target of rapamycin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mammalian cell size is controlled by mTOR and its downstream targets S6K1 and 4EBP1/eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

IM156 (Lixumistat): A Technical Whitepaper on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM156, also known as Lixumistat, is a novel, orally bioavailable small molecule of the biguanide class, currently under investigation for its therapeutic potential in oncology and fibrotic diseases.[1][2] As a potent inhibitor of mitochondrial complex I, IM156 disrupts oxidative phosphorylation (OXPHOS), leading to a distinct metabolic reprogramming in targeted cells.[2][3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of IM156, intended to serve as a resource for researchers in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

IM156 is a derivative of metformin, engineered for greater potency and an improved safety profile.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide |

| Other Names | Lixumistat, HL156A, HL271 |

| CAS Number | 1422365-93-2 |

| Molecular Formula | C₁₃H₁₆F₃N₅O |

| SMILES | C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 315.30 g/mol | [5] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | DMSO: 50 mg/mL (133.21 mM) Ethanol: 20 mg/mL Water: Insoluble | [5] MedChemExpress |

Note: For in vivo studies, IM156 can be formulated in various vehicles. For instance, a clear solution of ≥ 2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Pharmacological Properties and Mechanism of Action

IM156's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I, the first and largest enzyme of the electron transport chain.[2] This inhibition disrupts oxidative phosphorylation, leading to decreased ATP production and a subsequent increase in the AMP:ATP ratio.

Signaling Pathway: AMPK Activation

The elevation in the cellular AMP:ATP ratio serves as a key signal for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6] Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP.

Signaling Pathway: Inhibition of TGF-β Signaling in Fibrosis

In the context of fibrosis, IM156 has been shown to ameliorate the expression of pro-fibrotic markers by upregulating AMPK. Activated AMPK can interfere with the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. This is achieved, in part, by inhibiting the phosphorylation of Smad3, a critical downstream effector of TGF-β signaling.

Clinical and Preclinical Data

Preclinical Efficacy

Preclinical studies have demonstrated the in vitro and in vivo efficacy of IM156 in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1] It has shown particular promise in targeting drug-resistant tumor cells that are highly dependent on mitochondrial metabolism.[1]

Phase 1 Clinical Trial

A first-in-human, dose-escalation Phase 1 clinical trial has been completed for IM156 in patients with advanced solid tumors. The study established a recommended Phase 2 dose (RP2D) and demonstrated that IM156 was generally well-tolerated.

| Clinical Trial Parameter | Finding |

| Patient Population | Advanced solid tumors |

| Recommended Phase 2 Dose (RP2D) | 800 mg daily |

| Most Frequent Treatment-Related Adverse Events | Nausea, diarrhea, emesis, fatigue |

| Best Response | Stable disease |

Experimental Protocols

Western Blot for AMPK Activation

This protocol describes the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172 (p-AMPKα Thr172).

Workflow Diagram

Methodology

-

Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and grow to 70-80% confluency. Treat with varying concentrations of IM156 (e.g., 0.31-10 µM) for a specified time.[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AMPKα (Thr172) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Normalize the p-AMPK signal to total AMPK or a loading control like β-actin.

Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.

Methodology

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing phosphate buffer, fatty acid-free BSA, and magnesium chloride.

-

Reaction Mixture: In a 96-well plate, add the isolated mitochondria, assay buffer, and varying concentrations of IM156.

-

Initiation of Reaction: Start the reaction by adding NADH and ubiquinone (or a suitable analog like decylubiquinone).

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a plate reader.

-

Data Analysis: Calculate the rate of NADH oxidation and determine the IC₅₀ of IM156 for complex I inhibition.

Conclusion

IM156 is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of mitochondrial complex I and subsequent activation of AMPK. Its potent and selective activity, coupled with oral bioavailability and a manageable safety profile, makes it a compelling candidate for further clinical development in oncology and fibrotic diseases. This technical guide provides a foundational understanding of IM156's chemical and pharmacological properties to support ongoing and future research endeavors.

References

- 1. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 2. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]

- 3. benchchem.com [benchchem.com]

- 4. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]

- 5. benchchem.com [benchchem.com]

- 6. IM156, a new AMPK activator, protects against polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Biguanide IM156: A Deep Dive into its Attenuation of Oxidative Phosphorylation

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the effects of the novel biguanide, IM156, on oxidative phosphorylation (OXPHOS). This document synthesizes preclinical data, outlines detailed experimental methodologies, and provides a framework for understanding the mechanism of action of this potent mitochondrial inhibitor.

Executive Summary

IM156 is a powerful and selective inhibitor of mitochondrial Protein Complex I (PC1), the primary entry point of electrons into the electron transport chain. By disrupting this critical step in oxidative phosphorylation, IM156 effectively reduces cellular respiration and ATP production. This mechanism of action has shown significant therapeutic potential in preclinical models of cancer and fibrosis, particularly in cells that are highly dependent on mitochondrial metabolism for survival and proliferation. This guide provides an in-depth analysis of the quantitative effects of IM156, detailed experimental protocols for its study, and a visual representation of its core signaling pathway.

Introduction to IM156 and Oxidative Phosphorylation

Oxidative phosphorylation is the primary metabolic pathway for ATP production in most eukaryotic cells. It involves a series of redox reactions within the mitochondria, collectively known as the electron transport chain (ETC). Protein Complex I (NADH:ubiquinone oxidoreductase) is the largest and one of the most crucial components of the ETC.

IM156, a novel biguanide derivative, has emerged as a potent and specific inhibitor of PC1.[1] Unlike other biguanides such as metformin, IM156 exhibits significantly greater potency in inhibiting mitochondrial respiration.[2] This targeted inhibition of OXPHOS makes IM156 a promising therapeutic agent for diseases characterized by metabolic reprogramming, such as cancer and fibrosis.[3][4]

Quantitative Effects of IM156 on Mitochondrial Function

The inhibitory effects of IM156 on oxidative phosphorylation have been quantified across various experimental systems. The following tables summarize the key data available to date.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Complex I-dependent NADH oxidation) | Purified bovine mitochondrial membranes | 2.2 mM | [2] |

| EC50 (Cell Viability) | Eµ-Myc+ lymphoma cells | 12 µM | [2] |

| IC50 (Oxygen Consumption Rate) | WI-38 pulmonary fibroblasts | 13.2 µM | [5] |

| IC50 (α-SMA Expression) | WI-38 pulmonary fibroblasts | 21.3 µM | [5] |

| IC50 (COL1A1 Deposition) | WI-38 pulmonary fibroblasts | 18.9 µM | [5] |

| Cell Line | Treatment | Effect on Oxygen Consumption Rate (OCR) | Reference |

| Eµ-Myc+ lymphoma cells | 10 µM IM156 | Potent dose-dependent reduction | [2] |

| WI-38 pulmonary fibroblasts | 15 µM IM156 | Inhibition of TGFβ-dependent increases in mitochondrial OCR | [5] |

| Various tumor cells | Not specified | More potent decrease compared to phenformin and metformin at equal concentrations | [3] |

| Cell Line | Treatment | Effect on ATP Production | Reference |

| Eµ-Myc+ lymphoma cells | 100 µM IM156 | More effective reduction than phenformin at equal concentrations | [2] |

| Various tumor cells | Not specified | Reduction in cellular ATP production | [3] |

Signaling Pathway and Mechanism of Action

IM156's primary mechanism of action is the direct inhibition of mitochondrial Protein Complex I. This disruption of the electron transport chain leads to a cascade of downstream effects, including reduced ATP synthesis and activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

Figure 1. Signaling pathway of IM156's effect on oxidative phosphorylation.

Experimental Protocols

Seahorse XF Analysis of Oxygen Consumption Rate (OCR)

This protocol is adapted from Willette R, et al. (2021) and is suitable for assessing the real-time effect of IM156 on mitochondrial respiration in adherent cells.[5]

Materials:

-

Seahorse XF96 or XFe96 Extracellular Flux Analyzer (Agilent)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

IM156 stock solution

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

-

IM156 Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium containing the desired concentrations of IM156 or vehicle control. Incubate for the desired pre-treatment time (e.g., 1 hour) in a non-CO2 incubator at 37°C.

-

Assay Execution: Load the hydrated sensor cartridge with mitochondrial stress test compounds. Place the cell plate into the Seahorse XF analyzer and initiate the assay protocol.

-

Data Analysis: The instrument will measure OCR at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A. Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

References

- 1. assaygenie.com [assaygenie.com]

- 2. In vivo Determination of Mitochondrial Function using Luciferase-Expressing Caenorhabditis elegans: Contribution of Oxidative Phosphorylation, Glycolysis, and Fatty Acid Oxidation to Toxicant-Induced dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]

- 5. immunomet.com [immunomet.com]

Lixumistat (IM156): A Technical Overview of Pharmacokinetic and Bioavailability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat, also known as IM156, is an investigational, orally administered small molecule that acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. By targeting this key component of oxidative phosphorylation (OXPHOS), Lixumistat aims to disrupt the energy metabolism of cancer cells, a pathway increasingly recognized for its role in tumor growth, survival, and resistance to therapy. This technical guide provides a comprehensive summary of the available pharmacokinetic (PK) and bioavailability data for Lixumistat, compiled from preclinical and clinical studies.

Mechanism of Action

Lixumistat is a biguanide, a class of drugs known to influence cellular metabolism. Its primary mechanism of action is the inhibition of PC1, which leads to a reduction in ATP production and an increase in AMP levels. This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The activation of AMPK can, in turn, inhibit anabolic pathways, such as the mTOR signaling pathway, which are crucial for cell growth and proliferation.

Caption: Lixumistat's mechanism of action targeting mitochondrial respiration.

Human Pharmacokinetic Studies

The primary source of human pharmacokinetic data for Lixumistat is a first-in-human, Phase 1 dose-escalation study (NCT03272256) conducted in patients with advanced solid tumors.[1] This study evaluated the safety, tolerability, and pharmacokinetic profile of Lixumistat administered orally.

Experimental Protocol: Phase 1 Dose-Escalation Study (NCT03272256)

-

Study Design: An open-label, dose-escalation study in patients with refractory advanced solid tumors.[1]

-

Patient Population: Eligible patients had advanced cancers, including gastric, colorectal, and ovarian cancer, and had failed standard therapies.[1]

-

Dosing Regimen: Lixumistat was administered orally in a fasted state. The study included both every-other-day (QOD) and once-daily (QD) dosing cohorts, with doses ranging from 100 mg to 1200 mg.[1] The recommended Phase 2 dose (RP2D) was determined to be 800 mg QD.[1]

-

Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of Lixumistat.

-

Analytical Method: The specific analytical method for quantifying Lixumistat in plasma has not been detailed in the available literature.

References

The Impact of IM156 on B-Cell Activation in Autoimmune Disorders: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-lymphocytes are central players in the pathogenesis of numerous autoimmune diseases. Their roles extend beyond the production of autoantibodies to include antigen presentation, cytokine secretion, and the organization of lymphoid structures, all of which can contribute to the breakdown of self-tolerance and chronic inflammation.[1] Consequently, therapies that modulate B-cell activity are of significant interest. This technical guide explores the effects of IM156, a novel biguanide and a potent inhibitor of oxidative phosphorylation (OXPHOS), on B-cell activation, with a particular focus on its potential as a therapeutic agent in autoimmune disorders like systemic lupus erythematosus (SLE).

IM156 targets the metabolic reprogramming that is increasingly recognized as a critical component of immune cell function. By inhibiting mitochondrial complex I, IM156 disrupts the primary pathway of ATP production in activated B-cells, thereby influencing their ability to proliferate, differentiate, and exert their effector functions.[2][3] This document provides a detailed examination of the mechanism of action of IM156, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows.

Mechanism of Action of IM156

IM156 is a biguanide derivative that functions as a potent inhibitor of mitochondrial protein complex I (PC1), a key component of the electron transport chain. This inhibition disrupts oxidative phosphorylation, the primary metabolic pathway for ATP generation in activated lymphocytes. B-cells, in particular, exhibit a high mitochondrial mass and membrane potential upon activation, making them susceptible to OXPHOS inhibition.[2][3] By targeting this metabolic vulnerability, IM156 can suppress the heightened metabolic state required for B-cell activation, proliferation, and differentiation into antibody-producing plasma cells. The downstream effects of this metabolic interference include the suppression of cell cycle progression and the reduction of activation marker expression on B-cells.[2][3]

The Effect of IM156 on B-Cell Activation

Preclinical studies have demonstrated that IM156 effectively suppresses B-cell activation both in vitro and in animal models of autoimmune disease.

In Vitro Data

In vitro studies on murine spleen B-cells stimulated with the Toll-like receptor 9 (TLR9) agonist CpG oligodeoxynucleotide (CpG-ODN) have shown that IM156 inhibits key aspects of B-cell activation.

| Parameter | Effect of IM156 | Source |

| Mitochondrial Oxidative Phosphorylation | Inhibited | [2][3] |

| Cell Cycle Progression | Inhibited | [2][3] |

| Plasmablast Differentiation | Inhibited | [2][3] |

| Activation Marker Levels | Inhibited | [2][3] |

| Mitochondrial Membrane Potential | Suppressed | [2][3] |

In Vivo Data

The efficacy of IM156 has been evaluated in the NZB/W F1 mouse model, which spontaneously develops a lupus-like autoimmune disease.

| Parameter | Effect of IM156 Treatment | Source |

| Overall Survival | Significantly Increased | [2][3] |

| Glomerulonephritis | Reduced | [2][3] |

| B-cell Activation | Inhibited | [2][3] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effect of IM156 on B-cell activation.

Murine Spleen B-Cell Isolation and In Vitro Stimulation

Objective: To isolate primary murine B-cells and stimulate their activation in vitro.

Protocol:

-

Spleen Harvest: Euthanize C57BL/6 mice and aseptically remove the spleen.

-

Cell Suspension Preparation: Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension in RPMI-1640 medium.

-

Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer (0.15 M NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA) to remove red blood cells.

-

B-Cell Enrichment: Isolate B-cells using a negative selection kit (e.g., a magnetic-activated cell sorting (MACS) B-cell isolation kit) to achieve a purity of >95% CD19+ cells.

-

Cell Culture and Stimulation: Culture the purified B-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol.

-

Stimulation: Add CpG-ODN 1826 to a final concentration of 1-5 µg/mL to stimulate B-cell activation via TLR9.

-

IM156 Treatment: Concurrently treat the stimulated cells with varying concentrations of IM156 or vehicle control.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours, depending on the downstream assay.

Flow Cytometry Analysis of B-Cell Activation Markers

Objective: To quantify the expression of activation markers on the surface of B-cells.

Protocol:

-

Cell Harvesting: After the stimulation period, harvest the B-cells and wash them with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Fc Block: Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific antibody binding.

-

Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against B-cell and activation markers (e.g., anti-CD19, anti-CD69, anti-CD86) for 30 minutes at 4°C in the dark.

-

Viability Staining: Include a viability dye (e.g., 7-AAD or a fixable viability stain) to exclude dead cells from the analysis.

-

Washing: Wash the cells twice with FACS buffer.

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD19+ B-cells and quantify the percentage of cells expressing CD69 and CD86, as well as the median fluorescence intensity (MFI).

Measurement of Mitochondrial Membrane Potential

Objective: To assess the effect of IM156 on the mitochondrial membrane potential of activated B-cells.

Protocol:

-

Cell Preparation: Prepare stimulated and IM156-treated B-cells as described in Protocol 1.

-

Dye Loading: Incubate the cells with a potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) at a final concentration of 20-100 nM for 20-30 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS or cell culture medium.

-

Data Acquisition: Analyze the cells immediately by flow cytometry, detecting the TMRE signal in the appropriate fluorescence channel (e.g., PE).

-

Data Analysis: Quantify the MFI of TMRE in the live B-cell population. A decrease in MFI indicates a reduction in mitochondrial membrane potential.

In Vivo Studies in the NZB/W F1 Lupus Mouse Model

Objective: To evaluate the therapeutic efficacy of IM156 in a spontaneous model of systemic lupus erythematosus.

Protocol:

-

Animal Model: Use female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling human SLE.

-

Treatment Groups: Divide the mice into a control group receiving vehicle and a treatment group receiving IM156.

-

Dosing: Administer IM156 or vehicle daily via oral gavage, starting at an age when disease signs typically begin to appear (e.g., 18-20 weeks).

-

Monitoring: Monitor the mice regularly for signs of disease, including proteinuria (using urine dipsticks), body weight, and overall health.

-

Serum Analysis: Collect blood samples periodically to measure levels of autoantibodies (e.g., anti-dsDNA antibodies) by ELISA.

-

Histopathology: At the end of the study, euthanize the mice and collect kidneys for histological analysis to assess the severity of glomerulonephritis.

-

Survival Analysis: Record the lifespan of the mice in each group to determine the effect of IM156 on overall survival.

Signaling Pathways and Experimental Workflows

B-Cell Activation Signaling Pathway and IM156 Inhibition

B-cell activation via TLR9, stimulated by CpG-ODN, initiates a signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, drives the expression of genes involved in cell proliferation, differentiation, and survival. This entire process is highly energy-dependent and relies on a metabolic shift towards oxidative phosphorylation to meet the increased demand for ATP. IM156 intervenes by inhibiting mitochondrial complex I, thereby disrupting the electron transport chain and reducing ATP production. This metabolic suppression curtails the downstream effector functions of activated B-cells.

Experimental Workflow for Evaluating IM156

The preclinical evaluation of IM156's effect on B-cell activation typically follows a workflow that progresses from in vitro mechanistic studies to in vivo efficacy testing in a relevant disease model.

References

- 1. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The oxidative phosphorylation inhibitor IM156 suppresses B-cell activation by regulating mitochondrial membrane potential and contributes to the mitigation of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on Lixumistat for Glioblastoma Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat (IM156), a novel biguanide derivative, is an investigational inhibitor of Protein Complex 1 (PC1) of the mitochondrial electron transport chain, targeting the oxidative phosphorylation (OXPHOS) pathway. This pathway is increasingly recognized as a critical dependency for tumor growth and proliferation, particularly in aggressive and treatment-resistant cancers like glioblastoma multiforme (GBM). Lixumistat has demonstrated robust in vitro activity and in vivo efficacy in preclinical models of various cancers, including glioblastoma, and has received Orphan Drug Designation from the FDA for the treatment of GBM.[1][2][3] This technical guide provides a comprehensive overview of the available preclinical research on a closely related biguanide, HL156A, in the context of glioblastoma, offering insights into its mechanism of action, experimental validation, and therapeutic potential. The data presented here is primarily derived from a key study by Choi J, et al. (2016) in Oncotarget, which investigated the effects of HL156A, a biguanide with improved pharmacokinetics, on glioblastoma tumorspheres (TSs).[1][4][5]

Core Mechanism of Action: Targeting Oxidative Phosphorylation

Lixumistat and related biguanides exert their anti-cancer effects by inhibiting mitochondrial respiration, specifically by targeting Complex I of the electron transport chain. This leads to a reduction in oxidative phosphorylation (OXPHOS), the primary process for ATP generation in many cancer cells.[1] The inhibition of OXPHOS creates a state of energetic stress within the tumor cells, disrupting their homeostasis and ability to proliferate.[1] In glioblastoma, this metabolic reprogramming away from OXPHOS has been shown to inhibit key features of tumor progression, including stemness and invasion.[1][4]

dot

Caption: Mechanism of Action of Lixumistat (HL156A) in Glioblastoma.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the preclinical evaluation of HL156A in glioblastoma models.

Table 1: In Vitro Efficacy of HL156A on Glioblastoma Tumorspheres (GBM TSs)

| Parameter | Control | HL156A (15 µM) | Temozolomide (TMZ) (500 µM) | HL156A (15 µM) + TMZ (500 µM) |

| Neurosphere Formation (%) | 100 | ~70 | ~80 | ~40 |

| CD133+ Population (%) | 100 | Reduced | Reduced | Significantly Reduced |

| Invasion Distance (µm) | ~250 | ~200 | ~180 | ~100 |

| ATP Level (%) | 100 | Decreased | Decreased | Most Prominently Decreased |

| ¹⁸F-FDG Uptake (%) | 100 | Markedly Decreased | Markedly Decreased | Most Prominently Decreased |

| Oxygen Consumption Rate (OCR) (%) | 100 | Decreased | Decreased | Most Prominently Decreased |

Data are estimations based on graphical representations in Choi J, et al. (2016) Oncotarget.[1]

Table 2: In Vivo Efficacy of HL156A in an Orthotopic Glioblastoma Xenograft Model

| Treatment Group | Median Survival (days) |

| Control | ~30 |

| HL156A (35 mg/kg) | ~35 |

| TMZ (30 mg/kg) | ~40 |

| HL156A (45 mg/kg) + TMZ (30 mg/kg) | > 50 |

Data are estimations based on graphical representations in Choi J, et al. (2016) Oncotarget.[1]

Detailed Experimental Protocols

Cell Culture and Tumorsphere Formation Assay

-

Cell Lines: Patient-derived glioblastoma stem-like cells (GSCs), such as GSC11, were used.

-

Culture Medium: Cells were cultured in neurobasal medium supplemented with N2, B27, human recombinant bFGF, and EGF.

-

Neurosphere Formation Assay: Single cells were plated in 96-well plates at a density of 1 cell/well. After 10-14 days, the number of neurospheres formed was counted. For drug treatment studies, HL156A (15 µM) and/or TMZ (500 µM) were added to the culture medium.[1]

dot

Caption: Workflow for the Neurosphere Formation Assay.

3D Collagen Matrix Invasion Assay

-

Matrix Preparation: A 3D collagen matrix was prepared to mimic the brain extracellular environment.

-

Spheroid Embedding: Glioblastoma tumorspheres were embedded within the collagen matrix.

-

Treatment: The matrix was treated with HL156A (15 µM) and/or TMZ (500 µM).

-

Imaging and Analysis: The invasion of cells from the spheroid into the surrounding matrix was monitored and quantified over time using microscopy. The invasion distance was measured from the edge of the spheroid to the leading edge of invading cells.[1][4]

Metabolic Assays

-

ATP Measurement: Cellular ATP levels were measured using a commercially available ATP assay kit according to the manufacturer's instructions after treatment with HL156A and/or TMZ.

-

¹⁸F-FDG Uptake: Glucose uptake was assessed by measuring the uptake of the radiolabeled glucose analog ¹⁸F-FDG.

-

Oxygen Consumption Rate (OCR): OCR was measured using a Seahorse XF Analyzer to determine the rate of mitochondrial respiration. Cells were treated with the respective drugs prior to the assay.[1]

Orthotopic Xenograft Mouse Model

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) were used.

-

Cell Implantation: Luciferase-expressing GSC11 tumorspheres were stereotactically implanted into the brains of the mice.

-

Treatment Regimen: Treatment was initiated after tumor establishment, confirmed by bioluminescence imaging. Mice were treated with vehicle control, HL156A (35 mg/kg or 45 mg/kg), TMZ (30 mg/kg), or a combination of HL156A and TMZ.

-

Monitoring and Endpoint: Tumor growth was monitored by bioluminescence imaging. The primary endpoint was animal survival.[1]

dot

Caption: In Vivo Orthotopic Xenograft Experimental Workflow.

Signaling Pathway Analysis

While Lixumistat is known to be an AMPK agonist, the study on HL156A in glioblastoma tumorspheres did not consistently observe the activation of AMPK or subsequent inhibition of the mTOR pathway.[1] This suggests that the primary anti-tumor effects in this context are driven by the direct metabolic consequences of OXPHOS inhibition rather than the canonical AMPK-mTOR signaling axis. The key observed effects were a decrease in ATP levels, reduced glucose uptake, and a lower oxygen consumption rate, all indicative of a significant metabolic perturbation and induction of energetic stress.[1]

dot

Caption: Observed Metabolic Effects of HL156A in Glioblastoma.

Conclusion and Future Directions

The preclinical data for the biguanide HL156A, a compound with similar mechanisms to Lixumistat, demonstrates significant anti-tumor activity against glioblastoma, particularly when used in combination with the standard-of-care chemotherapy, temozolomide. The inhibition of oxidative phosphorylation by this class of drugs leads to profound metabolic stress in glioblastoma cells, resulting in reduced stemness and invasive properties in vitro and a significant survival benefit in vivo.[1][4] These findings provide a strong rationale for the continued clinical development of Lixumistat for the treatment of glioblastoma. Future preclinical research should focus on elucidating the precise molecular determinants of sensitivity to OXPHOS inhibition in different glioblastoma subtypes and exploring rational combination strategies with other targeted therapies and immunotherapies. Further investigation into the impact of Lixumistat on the tumor microenvironment and its potential to overcome therapeutic resistance is also warranted.

References

- 1. Inhibiting stemness and invasive properties of glioblastoma tumorsphere by combined treatment with temozolomide and a newly designed biguanide (HL156A) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Inhibiting stemness and invasive properties of glioblastoma tumorsphere by combined treatment with temozolomide and a newly designed biguanide (HL156A) | Semantic Scholar [semanticscholar.org]

- 3. oncotarget.com [oncotarget.com]

- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 5. Inhibiting stemness and invasive properties of glioblastoma tumorsphere by combined treatment with temozolomide and a newly designed biguanide (HL156A) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IM156 In Vivo Studies in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of IM156, a potent and selective inhibitor of mitochondrial protein complex I (PC1) of the oxidative phosphorylation (OXPHOS) pathway. This document outlines the optimal dosage, administration protocols, and relevant signaling pathways for designing and executing preclinical studies in mouse models. The provided information is intended to facilitate research in oncology, fibrosis, and other diseases where targeting cellular metabolism is a promising therapeutic strategy.

Introduction to IM156

IM156 is a novel biguanide that acts as a powerful inhibitor of OXPHOS by targeting PC1. This inhibition leads to a decrease in cellular respiration and ATP production, which can be particularly effective against cancer cells and other pathological cell types that are highly dependent on mitochondrial metabolism.[1][2][3] As a result of its mechanism, IM156 also activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4] Preclinical studies have demonstrated the in vivo efficacy of IM156 in various disease models, including solid tumors, lymphoma, and pulmonary fibrosis.[2][4]

IM156 Signaling Pathway

IM156 exerts its cellular effects by directly inhibiting Protein Complex I (PC1) of the mitochondrial electron transport chain. This disruption of oxidative phosphorylation (OXPHOS) leads to a reduction in ATP synthesis and an increase in the AMP/ATP ratio. The elevated AMP levels subsequently activate AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. Activated AMPK then initiates downstream signaling cascades that promote catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP, ultimately impacting cell growth and proliferation.

Caption: IM156 inhibits Protein Complex I, leading to AMPK activation.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of IM156 used in various in vivo mouse studies.

| Mouse Strain | Disease Model | IM156 Dosage (mg/kg) | Administration Route | Dosing Schedule | Vehicle | Reference |

| BALB/c | Pharmacokinetics/Tissue Distribution | 15 and 60 | Oral Gavage | Every other day | Water | [4] |

| C57BL/6 | Bleomycin-induced Pulmonary Fibrosis | 10 and 30 | Oral Gavage | Once daily | Water | [4] |

| NZB/W F1 | Systemic Lupus Erythematosus | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

| Various | Advanced Solid Tumors (Human Xenografts) | 15 - 30 (efficacious range in preclinical models) | Oral | Not Specified | Not Specified | [4] |

Experimental Protocols

Materials

-

IM156 (powder)

-

Vehicle: Sterile water for injection or 0.5% methylcellulose in sterile water

-

Gavage needles (20-22 gauge, 1.5-2 inches with a rounded tip)

-

Syringes (1 mL)

-

Animal balance

-

Appropriate mouse strain for the disease model

Preparation of IM156 Solution

-

Vehicle Selection: IM156 is soluble in water.[4] For suspension formulations, 0.5% methylcellulose can be used as a vehicle.

-

Calculation of Concentration:

-

Determine the required dose in mg/kg.

-

Weigh the mice to determine the average body weight.

-

Calculate the total volume to be administered per mouse (typically 100-250 µL for oral gavage).[4]

-

Calculate the required concentration of the dosing solution (mg/mL).

-

Example: For a 20g mouse receiving a 30 mg/kg dose in 200 µL:

-

Dose per mouse = 30 mg/kg * 0.02 kg = 0.6 mg

-

Concentration = 0.6 mg / 0.2 mL = 3 mg/mL

-

-

-

Preparation:

-

Weigh the required amount of IM156 powder.

-

In a sterile container, add the vehicle to the powder.

-

Vortex or sonicate until the powder is completely dissolved or a homogenous suspension is formed.

-

Prepare the formulation fresh weekly.[4]

-

Animal Handling and Dosing Procedure

-

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the administration.

-

Oral Gavage Technique:

-

Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.

-

Gently insert the gavage needle into the mouth and advance it along the hard palate towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.

-

Once the needle is in place, slowly administer the calculated volume of the IM156 solution.

-

Carefully withdraw the needle.

-

Monitor the animal for any signs of distress immediately after the procedure.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of IM156 in a mouse tumor model.

Caption: A typical workflow for in vivo IM156 efficacy studies.

Conclusion

The provided application notes offer a detailed framework for conducting in vivo studies with IM156 in mouse models. The optimal dosage of IM156 can range from 10 to 60 mg/kg administered orally, with the specific dose and schedule dependent on the disease model and experimental design. Adherence to proper preparation and administration protocols is crucial for obtaining reliable and reproducible results. These guidelines, in conjunction with the summarized data and visual aids, should empower researchers to effectively utilize IM156 in their preclinical investigations.

References

- 1. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]

- 2. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]

- 3. researchgate.net [researchgate.net]

- 4. immunomet.com [immunomet.com]

- 5. The oxidative phosphorylation inhibitor IM156 suppresses B-cell activation by regulating mitochondrial membrane potential and contributes to the mitigation of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

Lixumistat (IM156) Administration Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of Lixumistat (also known as IM156), a potent and selective inhibitor of mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) pathway. Lixumistat has demonstrated significant anti-cancer activity in various preclinical models, making it a compound of interest for cancer research and drug development.

Introduction

Lixumistat is an investigational biguanide that targets the OXPHOS pathway, a critical process for energy generation in cancer cells.[1][2] By inhibiting Protein Complex 1 (PC1), Lixumistat disrupts mitochondrial respiration, leading to decreased ATP production and increased reliance on glycolysis.[3][4][5] This metabolic shift can induce apoptosis and inhibit cell proliferation in cancer cells that are highly dependent on OXPHOS for survival.[6] Preclinical studies have shown Lixumistat's robust in vitro activity against a range of cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, lymphoma, and lung cancer.[1][7]

Data Presentation

| Parameter | Value | Cell Line/Context | Source |

| In Vitro Concentration Range | 10 µM, 30 µM, 50 µM | Rat Peritoneal Mesothelial Cells | Selleck Chemicals |

| Solubility in DMSO | 63 mg/mL (199.81 mM) | N/A | Selleck Chemicals |

Note: Researchers should perform their own dose-response experiments to determine the optimal concentration of Lixumistat for their specific cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

Lixumistat's Mechanism of Action

Lixumistat targets and inhibits Complex I of the mitochondrial electron transport chain. This inhibition leads to a cascade of downstream effects, ultimately impacting cancer cell survival and proliferation.

References

- 1. ImmunoMet begins Phase I cancer trial of OXPHOS Inhibitor IM156 - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. rarecancernews.com [rarecancernews.com]

- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors | springermedizin.de [springermedizin.de]

- 4. onclive.com [onclive.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. Lixumistat (IM156) in Fibrosis – Immunomet [immunomet.com]

- 7. Lixumistat (IM156) in Oncology – Immunomet [immunomet.com]

Application Notes and Protocols for Investigating Metabolic Reprogramming in Tumor Cells Using IM156

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing IM156, a potent inhibitor of mitochondrial Complex I, to investigate metabolic reprogramming in tumor cells. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to IM156 and Metabolic Reprogramming in Cancer

Cancer cells exhibit profound metabolic alterations, often termed "metabolic reprogramming," to sustain their rapid proliferation and survival. A key feature of this reprogramming is a shift in energy production pathways. While many cancer cells rely on aerobic glycolysis (the Warburg effect), a subset, particularly those that are drug-resistant, become heavily dependent on oxidative phosphorylation (OXPHOS) for their energy and biosynthetic needs.[1][2]

IM156 is an orally administered small molecule belonging to the biguanide class of drugs.[2] It is a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain, a critical component of OXPHOS.[3][4][5] By inhibiting PC1, IM156 disrupts mitochondrial respiration, leading to a decrease in ATP production and the activation of the cellular energy sensor, AMP-activated protein kinase (AMPK).[3][6] Activated AMPK, in turn, modulates downstream signaling pathways, most notably inhibiting the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[3][4] Preclinical studies have demonstrated the anti-cancer efficacy of IM156 in various tumor models, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer, with particular promise in treating drug-resistant tumors.[2][4]

Data Presentation

In Vitro Efficacy of IM156

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| WI-38 | Lung Fibroblast (Human) | 14.7 ± 0.1 | [3] |

Note: Data for specific cancer cell lines are not yet publicly available in the reviewed literature. The data from WI-38 human pulmonary fibroblasts is provided as a reference for the in vitro potency of IM156.

In Vivo Efficacy of IM156

| Tumor Model | Host | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Bleomycin-induced pulmonary fibrosis | Mouse | 10 mg/kg, oral gavage, daily | Data not available | [3] |

| Bleomycin-induced pulmonary fibrosis | Mouse | 30 mg/kg, oral gavage, daily | Significant attenuation of lung fibrosis | [3] |

Note: Specific quantitative data on tumor growth inhibition in cancer xenograft models are not yet publicly available in the reviewed literature. The provided data from a pulmonary fibrosis model demonstrates the in vivo activity and dosing of IM156.

Signaling Pathways and Experimental Workflows

IM156 Mechanism of Action

Caption: IM156 inhibits mitochondrial Complex I, leading to AMPK activation and mTOR inhibition.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro evaluation of IM156 on tumor cells.

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo evaluation of IM156 in a xenograft model.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of IM156 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

IM156

-

DMSO (for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

IM156 Treatment: Prepare serial dilutions of IM156 in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should be less than 0.1%. Replace the medium in each well with 100 µL of medium containing the desired concentration of IM156. Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Seahorse XF Analyzer Metabolic Flux Assay

This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

Materials:

-

Cancer cell line of interest

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

IM156

-

Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density for the specific cell line. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate at 37°C in a non-CO2 incubator.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Compound Loading: Load the injector ports of the sensor cartridge with IM156 and other compounds for the mitochondrial stress test (e.g., Port A: IM156 or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

-

Seahorse Assay: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer according to the manufacturer's instructions.

-

Data Analysis: Analyze the OCR and ECAR data to determine the effect of IM156 on basal respiration, ATP production, maximal respiration, and glycolysis.

Western Blot Analysis for AMPK Pathway Activation

This protocol is for detecting the phosphorylation of AMPK and its downstream targets.

Materials:

-

Cancer cell line of interest

-

IM156

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK (Thr172), anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-ACC, anti-ACC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with IM156 at the desired concentration and time. Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of IM156.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

IM156

-

Vehicle control (e.g., water)

-

Calipers

-

Animal balance

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume using calipers 2-3 times per week. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.

-

Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer IM156 (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.[3] Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowed size. At the endpoint, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the tumor growth inhibition. Further analysis of the tumor tissue can be performed via histology, western blotting, or metabolomics.

Conclusion

IM156 is a promising therapeutic agent that targets the metabolic vulnerability of OXPHOS-dependent cancer cells. The protocols and information provided in these application notes offer a framework for researchers to investigate the effects of IM156 on tumor cell metabolism and to evaluate its preclinical efficacy. Further studies are warranted to establish a broader profile of its activity in various cancer types and to elucidate the full spectrum of its downstream signaling effects.

References

- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 2. Metabolomic profiling of cultured cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: IM156 in Combination with Gemcitabine for Pancreatic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a high degree of intrinsic and acquired resistance to standard-of-care chemotherapy, such as gemcitabine.[1][2] Gemcitabine, a nucleoside analog, functions by inhibiting DNA synthesis, but its efficacy is often short-lived due to the development of resistance.[1][3] A growing body of evidence suggests that metabolic reprogramming, particularly a reliance on oxidative phosphorylation (OXPHOS), is a key mechanism of gemcitabine resistance in pancreatic cancer.[4][5]

IM156 (also known as Lixumistat) is a novel and potent inhibitor of mitochondrial complex I, a key component of the electron transport chain, thereby blocking OXPHOS.[6][7] By targeting the metabolic vulnerability of gemcitabine-resistant pancreatic cancer cells, the combination of IM156 and gemcitabine presents a promising therapeutic strategy to overcome chemoresistance and improve treatment outcomes.[4][6]

These application notes provide a comprehensive overview of the scientific rationale and preclinical data supporting the combination of an OXPHOS inhibitor with gemcitabine, along with detailed protocols for in vitro and in vivo studies to evaluate the efficacy of IM156 in combination with gemcitabine for pancreatic cancer research.

Scientific Rationale for Combination Therapy

Gemcitabine-resistant pancreatic cancer cells often exhibit a metabolic shift towards increased reliance on OXPHOS for energy production and survival.[4][5] This metabolic adaptation allows them to withstand the cytotoxic effects of gemcitabine. IM156, by inhibiting OXPHOS, is hypothesized to re-sensitize these resistant cells to gemcitabine-induced apoptosis.[4][7] The proposed mechanism of synergy is twofold: gemcitabine induces cellular stress and DNA damage, while IM156 simultaneously cripples the cell's ability to generate the necessary energy to repair this damage and survive, leading to enhanced cell death.

A Phase 1b clinical trial (COMBAT-PC; NCT05497778) is currently evaluating the safety and efficacy of IM156 in combination with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic cancer.[6][8] Preliminary data from this trial have shown encouraging clinical activity, with a high disease control rate.[9][10][11]

Data Presentation

While specific preclinical data on the combination of IM156 and gemcitabine is not yet publicly available, studies with other OXPHOS inhibitors, such as phenformin, in combination with gemcitabine in pancreatic cancer provide a strong rationale and expected outcomes for this therapeutic strategy.[4] The following tables summarize representative data from such studies. Researchers should note that this data is illustrative and they must generate their own data for the specific combination of IM156 and gemcitabine.

Table 1: In Vitro Cytotoxicity of an OXPHOS Inhibitor and Gemcitabine in Pancreatic Cancer Cell Lines

| Cell Line | Treatment | IC50 (µM) |

| PANC-1 | Gemcitabine | 48.55 ± 2.30[12] |

| Phenformin | Data to be determined | |

| Gemcitabine + Phenformin | Data to be determined | |

| MIA PaCa-2 | Gemcitabine | 25.00 ± 0.47[12] |

| Phenformin | Data to be determined | |

| Gemcitabine + Phenformin | Data to be determined | |

| BxPC-3 | Gemcitabine | Data to be determined |

| Phenformin | Data to be determined | |

| Gemcitabine + Phenformin | Data to be determined |

IC50 values for gemcitabine are representative and can vary between studies. IC50 values for phenformin and the combination would need to be experimentally determined.

Table 2: Synergy Analysis of an OXPHOS Inhibitor and Gemcitabine Combination

| Cell Line | Drug Ratio (Gemcitabine:Phenformin) | Combination Index (CI) | Synergy/Antagonism |

| High OXPHOS PDAC cells | To be determined | < 1 | Synergistic[4] |

| Low OXPHOS PDAC cells | To be determined | > 1 | Not Synergistic[4] |

The combination of phenformin and gemcitabine has been shown to be synergistic specifically in high OXPHOS pancreatic cancer cells.[4]

Table 3: In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model

| Treatment Group | Tumor Volume Reduction (%) |

| Vehicle Control | 0 |

| Gemcitabine | To be determined |

| Phenformin | To be determined |

| Gemcitabine + Phenformin | Significantly greater than single agents[4] |

Phenformin has been shown to cooperate with gemcitabine in high OXPHOS tumors in orthotopic mouse models.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of IM156 and gemcitabine, alone and in combination, on pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

IM156 and Gemcitabine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of IM156 and gemcitabine in complete culture medium.

-

Treat the cells with varying concentrations of IM156, gemcitabine, or the combination for 48-72 hours. Include a vehicle-treated control group.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 values for each drug and the combination using a dose-response curve.

-

To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by IM156 and gemcitabine treatment using flow cytometry.

Materials:

-

Pancreatic cancer cells

-

IM156 and Gemcitabine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with IM156, gemcitabine, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

-

Harvest the cells, including both adherent and floating cells, and wash with cold PBS.[16][17]

-

Resuspend the cell pellet in 1X Binding Buffer.[16]

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[18][19]

-

Incubate the cells in the dark at room temperature for 15 minutes.[19]

-